(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine
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Overview
Description
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired (S)-enantiomer. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production may involve similar catalytic hydrogenation processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Alkyl halides, acetone as solvent, reflux conditions.
Major Products
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: N-alkylated tetrahydroquinoline derivatives
Scientific Research Applications
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine: The enantiomer of the compound with different biological activity.
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine: The racemic mixture of the compound.
6-Methoxy-1,2,3,4-tetrahydroquinoline: A derivative with a methoxy group at the 6-position.
Uniqueness
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m0/s1 |
InChI Key |
SNFVMMBBTGUUGN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)NCCC2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)N |
Origin of Product |
United States |
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